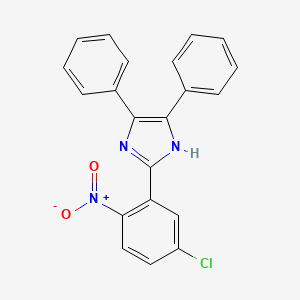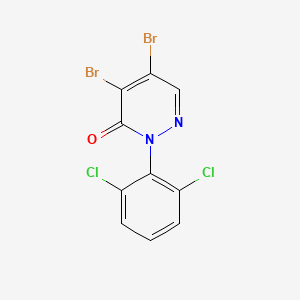![molecular formula C19H15N5O2 B12581926 Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester CAS No. 646996-79-4](/img/structure/B12581926.png)
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester is a heterocyclic compound that belongs to the class of tetrazole derivatives. These compounds are known for their unique structural features, which include a five-membered ring containing four nitrogen atoms. This particular compound is characterized by the presence of a pyridazine ring fused with a tetrazole ring, along with two phenyl groups and an ethyl ester functional group. The combination of these structural elements imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of hydrazine derivatives with appropriate aldehydes to form hydrazones, which are then cyclized to form the tetrazole ringThe final step involves esterification to introduce the ethyl ester group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield .
Analyse Des Réactions Chimiques
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups or the ester functional group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester involves its interaction with specific molecular targets. The compound’s tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester can be compared with other similar compounds, such as:
Tetrazolo[1,5-b]pyridazine-8-carbohydrazide: This compound has a similar core structure but differs in the functional groups attached to the tetrazole ring.
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, methyl ester: This compound differs only in the ester group, which is a methyl ester instead of an ethyl ester.
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, benzyl ester: This compound has a benzyl ester group instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
646996-79-4 |
|---|---|
Formule moléculaire |
C19H15N5O2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
ethyl 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylate |
InChI |
InChI=1S/C19H15N5O2/c1-2-26-19(25)16-15(13-9-5-3-6-10-13)17(14-11-7-4-8-12-14)21-24-18(16)20-22-23-24/h3-12H,2H2,1H3 |
Clé InChI |
QHSYBKVGEPIGOI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NN2C1=NN=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B12581848.png)

![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea](/img/structure/B12581858.png)




![Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-](/img/structure/B12581912.png)
![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
![Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B12581934.png)

![(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide](/img/structure/B12581941.png)
![Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester](/img/structure/B12581945.png)
